Hypotensive Efficacy of N-Ethylbenzamide Compared to N-Methylbenzamide in Spontaneously Hypertensive Rats
In a head-to-head pharmacological evaluation, N-ethylbenzamide (compound 53) demonstrated substantial hypotensive activity in spontaneously hypertensive rats, reducing systolic blood pressure by 83 mmHg at a screening dose of 50 mg/kg po. In comparison, the N-methylbenzamide analogs 42, 48, and 50 produced reductions of 110 mmHg, 103 mmHg, and 79 mmHg, respectively, under identical experimental conditions [1].
| Evidence Dimension | Hypotensive efficacy (systolic blood pressure reduction) |
|---|---|
| Target Compound Data | 83 mmHg drop |
| Comparator Or Baseline | N-methylbenzamide 42 (110 mmHg); N-methylbenzamide 48 (103 mmHg); N-methylbenzamide 50 (79 mmHg) |
| Quantified Difference | N-ethylbenzamide 53 is 27 mmHg less potent than the most potent N-methyl analog (42) and 4 mmHg more potent than the least potent analog (50) in this series |
| Conditions | Spontaneously hypertensive rat model; screening dose 50 mg/kg po |
Why This Matters
This head-to-head in vivo data provides a direct potency comparison within a defined benzamide series, enabling informed selection of the N-ethyl analog for structure-activity relationship (SAR) studies where the specific efficacy tier (83 mmHg reduction) is required.
- [1] Synthesis and antihypertensive activity of 2-benzamido-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizines. N-ethylbenzamide 53 causes 83 mmHg drop in SBP vs. N-methylbenzamide analogs. View Source
